molecular formula C13H15N3O2S B2400593 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743452-44-0

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2400593
CAS No.: 743452-44-0
M. Wt: 277.34
InChI Key: JISXRZQDBCWCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety, along with a triazole ring substituted with a 2,5-dimethylphenyl and a methyl group.

Preparation Methods

The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the S-alkylation of a triazole-thiol intermediate. For instance, the triazole-thiol can be synthesized by reacting 4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines can replace the sulfanyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid include other triazole derivatives with different substituents. For example:

Properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-4-5-9(2)11(6-8)16-10(3)14-15-13(16)19-7-12(17)18/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXRZQDBCWCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.